molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol

Cat. No.: B2806885
CAS No.: 939893-44-4
M. Wt: 451.654
InChI Key: JBRSKCVIBUOUOV-GFTXTJKWSA-N
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Description

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a useful research compound. Its molecular formula is C32H37NO and its molecular weight is 451.654. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of derivatives, including 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, have demonstrated potent cytotoxicity and a preferential lethality towards various neoplasms compared to some normal cells. These compounds, particularly leads 3d and 3e, possess very high activity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase-3 in HL-60 cells. They were well tolerated in a short-term toxicity screen in mice, indicating their potential as tumor-selective cytotoxins (Das et al., 2011).

Anti-inflammatory Properties

The study on CLEFMA, a curcuminoid derived from structure-activity relationship studies on 3,5-bis(benzylidene)-4-piperidones, revealed anti-proliferative activity in lung adenocarcinoma H441 cells. CLEFMA was found to induce autophagic cell death in apoptosis-resistant cancers, suggesting an alternative mode of cell death for cancer treatment (Lagisetty et al., 2010).

Biophotonic Applications

Compounds such as 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their biophotonic properties. The structures enable conjugation between donor and acceptor parts, making these compounds suitable for one- and two-photon absorption of light and fluorescence, indicating their potential in biophotonic applications (Nesterov et al., 2003).

Molecular Docking and Drug Design

Asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives have been synthesized, revealing good antitumor activity due to their structural characteristics. These compounds have been evaluated for cytotoxicities toward various cancer cell lines, showing promise in drug design and molecular docking studies (Yao et al., 2018).

Enhanced Bioavailability

Studies on piperidone derivatives and pharmaceutically acceptable co-formers have shown that certain salts possess increased aqueous solubility compared to the original active pharmaceutical ingredient, enhancing the bioavailability of the compound. This highlights the potential for using such compounds in pharmaceutical formulations to improve drug delivery and efficacy (Sandhu et al., 2013).

Properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRSKCVIBUOUOV-GFTXTJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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